

# Behavioral Pharmacology of NBI-35965: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-35965 |           |
| Cat. No.:            | B8022463  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NBI-35965** is a selective and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] As a brain-penetrant small molecule, it has been investigated for its potential therapeutic effects in stress-related disorders. This document provides a summary of the behavioral pharmacology of **NBI-35965**, including its mechanism of action, and detailed protocols for key behavioral assays used to characterize its effects.

## **Mechanism of Action**

**NBI-35965** exhibits high binding affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, and shows no significant affinity for the CRF2 receptor.[1] The primary mechanism of action of **NBI-35965** involves the blockade of CRF1 receptors, which are Gs-protein coupled receptors. Activation of CRF1 receptors by corticotropin-releasing factor (CRF) typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. **NBI-35965** has been shown to inhibit sauvagine-induced cAMP stimulation in cells transfected with the CRF1 receptor.[1] By antagonizing the CRF1 receptor, **NBI-35965** mitigates the physiological and behavioral consequences of excessive CRF signaling, which is often associated with stress responses.

# **Signaling Pathway**



The signaling pathway of the CRF1 receptor and the antagonistic action of **NBI-35965** are depicted in the following diagram.



Click to download full resolution via product page

CRF1 receptor signaling pathway and the inhibitory action of NBI-35965.

# **Quantitative Data Summary**

The following tables summarize the available quantitative data on the pharmacological and behavioral effects of **NBI-35965**.

Table 1: In Vitro Pharmacological Data

| Parameter                                            | Value                   | Reference |
|------------------------------------------------------|-------------------------|-----------|
| CRF1 Receptor Binding Affinity (Ki)                  | ~4 nM                   | [1]       |
| CRF2 Receptor Binding Affinity                       | No significant affinity | [1]       |
| Inhibition of Sauvagine-<br>induced cAMP stimulation | Yes                     | [1]       |

Table 2: In Vivo Pharmacokinetic Data in Rats



| Parameter                                | Route | Dose     | Value        | Reference                                  |
|------------------------------------------|-------|----------|--------------|--------------------------------------------|
| Oral<br>Bioavailability                  | p.o.  | 10 mg/kg | 34%          | Neurocrine<br>Biosciences,<br>data on file |
| Plasma<br>Clearance                      | i.v.  | 10 mg/kg | 17 mL/min/kg | Neurocrine<br>Biosciences,<br>data on file |
| Volume of<br>Distribution                | i.v.  | 10 mg/kg | 17.8 L/kg    | Neurocrine<br>Biosciences,<br>data on file |
| Half-life                                | i.v.  | 10 mg/kg | 12 hours     | Neurocrine<br>Biosciences,<br>data on file |
| Peak Plasma Concentration (Cmax)         | p.o.  | 10 mg/kg | 560 ng/mL    | Neurocrine<br>Biosciences,<br>data on file |
| Time to Peak Plasma Concentration (Tmax) | p.o.  | 10 mg/kg | 1 hour       | Neurocrine<br>Biosciences,<br>data on file |
| Brain Penetration<br>(Cmax)              | p.o.  | 10 mg/kg | 700 ng/g     | Neurocrine<br>Biosciences,<br>data on file |

Table 3: In Vivo Behavioral Data in Rats



| Behavioral<br>Model                            | Stressor                  | NBI-35965<br>Dose & Route | Effect                                                 | Reference |
|------------------------------------------------|---------------------------|---------------------------|--------------------------------------------------------|-----------|
| Visceromotor Response to Colorectal Distention | Water Avoidance<br>Stress | 20 mg/kg s.c.             | Abolished the 42% increase in visceromotor response.   | [1]       |
| Distal Colonic<br>Transit Time                 | Intravenous CRF           | 10 mg/kg p.o. or<br>s.c.  | Completely blocked the 81% shortening of transit time. | [1]       |
| Defecation                                     | Water Avoidance<br>Stress | 20 mg/kg s.c.             | Significantly reduced stress-induced defecation.       | [1]       |

Note: Specific quantitative dose-response data for **NBI-35965** in the elevated plus maze, light-dark box, and stress-induced reinstatement of drug-seeking models are not readily available in the public domain based on the conducted searches.

# Experimental Protocols Anxiolytic Activity: Elevated Plus Maze (EPM)

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

## Materials:

- Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
- Video camera and tracking software.
- NBI-35965 solution and vehicle control.



- · Syringes and needles for administration.
- Experimental animals (rats or mice).

- Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer **NBI-35965** or vehicle control at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the test (e.g., 30-60 minutes).
- Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
- Data Recording: Record the animal's behavior for a 5-minute session using the video camera and tracking software.
- Parameters Measured:
  - Time spent in the open arms.
  - Time spent in the closed arms.
  - Number of entries into the open arms.
  - Number of entries into the closed arms.
  - o Total distance traveled.
- Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.





Click to download full resolution via product page

Experimental workflow for the Elevated Plus Maze test.

# **Anxiolytic Activity: Light-Dark Box Test**

The light-dark box test is another common assay for assessing anxiety-like behavior. It is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.



### Materials:

- Light-dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment with an opening between them).
- Video camera and tracking software.
- NBI-35965 solution and vehicle control.
- Syringes and needles for administration.
- Experimental animals (rats or mice).

- Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer **NBI-35965** or vehicle control at the desired dose and route.
- Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
- Data Recording: Record the animal's behavior for a 10-minute session.
- Parameters Measured:
  - Latency to enter the dark compartment.
  - Time spent in the light compartment.
  - Time spent in the dark compartment.
  - Number of transitions between the two compartments.
- Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.



# Stress-Induced Visceral Hypersensitivity: Colorectal Distention (CRD) Model

This model is used to assess visceral pain and the effects of compounds on stress-induced visceral hyperalgesia.

#### Materials:

- Colorectal distention apparatus (a pressure-controlled balloon catheter).
- Electromyography (EMG) recording equipment (optional, for quantitative assessment of visceromotor response).
- Stress-inducing apparatus (e.g., a platform for water avoidance stress).
- NBI-35965 solution and vehicle control.
- Experimental animals (rats).

- Animal Preparation: Surgically implant EMG electrodes into the abdominal musculature for quantitative measurement of the visceromotor response (optional). Allow for recovery.
- Stress Induction: Expose the animals to a stressor, such as water avoidance stress (placing the rat on a small platform in a pool of water) for a defined period (e.g., 1 hour).
- Drug Administration: Administer NBI-35965 or vehicle control before or after the stressor, depending on the experimental design.
- Colorectal Distention:
  - Gently insert the balloon catheter into the colorectum.
  - Inflate the balloon to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg).
  - Record the visceromotor response (abdominal contractions) either visually (using a scoring system) or via EMG.



 Data Analysis: A reduction in the visceromotor response at different distention pressures in the NBI-35965-treated group compared to the vehicle-treated, stressed group indicates an amelioration of visceral hyperalgesia.



Click to download full resolution via product page



Workflow for the Colorectal Distention (CRD) model.

## Stress-Induced Reinstatement of Drug-Seeking Behavior

This model is used to study the role of stress in relapse to drug use.

#### Materials:

- Operant conditioning chambers equipped with levers and infusion pumps.
- Drug of abuse (e.g., cocaine, heroin).
- Stressor apparatus (e.g., electric footshock grid).
- NBI-35965 solution and vehicle control.
- Experimental animals (rats).

- Drug Self-Administration Training: Train rats to self-administer a drug by pressing a lever, which delivers an intravenous infusion of the drug.
- Extinction: After stable self-administration is achieved, replace the drug with saline. Lever
  pressing will gradually decrease (extinguish) as it is no longer reinforced.
- Reinstatement Test:
  - Administer NBI-35965 or vehicle control.
  - Expose the rats to a brief, intermittent footshock stressor immediately before placing them back in the operant chambers.
  - Record the number of presses on the previously active (drug-paired) lever and the inactive lever for a session (e.g., 2 hours). Lever presses are not reinforced with the drug during this phase.
- Data Analysis: A significant reduction in the number of active lever presses in the NBI-35965 treated group compared to the vehicle-treated group indicates that the compound attenuates



stress-induced reinstatement of drug-seeking behavior.

## Conclusion

**NBI-35965** is a potent and selective CRF1 receptor antagonist with clear anxiolytic-like and anti-stress effects in preclinical models. Its ability to penetrate the brain and its favorable pharmacokinetic profile in rats make it a valuable research tool for investigating the role of the CRF system in various behavioral and physiological processes. The protocols outlined in this document provide a framework for further investigation into the behavioral pharmacology of **NBI-35965** and other CRF1 receptor antagonists. Further research is warranted to obtain more detailed dose-response data in a wider range of behavioral paradigms.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stressinduced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Behavioral Pharmacology of NBI-35965: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022463#behavioral-pharmacology-of-nbi-35965]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com